molecular formula C15H9BrCl2N2O3S B13953113 2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid

2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid

Cat. No.: B13953113
M. Wt: 448.1 g/mol
InChI Key: MTRORDFQTDCVKJ-UHFFFAOYSA-N
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Description

2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid is a complex organic compound that belongs to the class of benzoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid typically involves multiple steps, including the introduction of bromine and chlorine atoms into the aromatic ring, followed by the formation of the carbamothioyl group. Common synthetic routes may include:

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic ring using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Formation of Carbamothioyl Group: Reaction of the halogenated aromatic compound with thiourea to form the carbamothioyl group.

    Coupling Reaction: Coupling of the intermediate with 5-chlorobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-({[(5-Bromo-2-chlorophenyl)carbonyl]amino}-5-chlorobenzoic acid): Similar structure but lacks the carbamothioyl group.

    2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid: Similar structure but with a different position of the chlorine atom.

Properties

Molecular Formula

C15H9BrCl2N2O3S

Molecular Weight

448.1 g/mol

IUPAC Name

2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]-5-chlorobenzoic acid

InChI

InChI=1S/C15H9BrCl2N2O3S/c16-7-1-3-11(18)9(5-7)13(21)20-15(24)19-12-4-2-8(17)6-10(12)14(22)23/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

MTRORDFQTDCVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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